molecular formula C11H9BrN2 B10845225 6-Bromo-4,9-dihydro-3H-beta-carboline

6-Bromo-4,9-dihydro-3H-beta-carboline

Cat. No.: B10845225
M. Wt: 249.11 g/mol
InChI Key: PAHAIWFYCZHWKN-UHFFFAOYSA-N
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Preparation Methods

The synthesis of beta-carboline alkaloids, including 6-Bromo-4,9-dihydro-3H-beta-carboline, involves several methods. One common approach is the thermolysis of substituted 4-aryl-3-azidopyridines . This method allows for the formation of various beta-carboline derivatives by manipulating the substituents on the azidopyridine precursor. The reaction conditions typically involve heating the precursor in the presence of a suitable solvent, such as toluene or xylene, at elevated temperatures (around 150-200°C) .

Industrial production methods for beta-carboline alkaloids often involve multi-step synthetic routes that include the formation of key intermediates, followed by cyclization and functional group modifications . These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and conditions.

Chemical Reactions Analysis

6-Bromo-4,9-dihydro-3H-beta-carboline undergoes various chemical reactions, including:

    Reduction: Reduction reactions involve the addition of hydrogen atoms to the molecule, typically using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involve the replacement of one functional group with another.

Scientific Research Applications

6-Bromo-4,9-dihydro-3H-beta-carboline has several scientific research applications, including:

Properties

Molecular Formula

C11H9BrN2

Molecular Weight

249.11 g/mol

IUPAC Name

6-bromo-4,9-dihydro-3H-pyrido[3,4-b]indole

InChI

InChI=1S/C11H9BrN2/c12-7-1-2-10-9(5-7)8-3-4-13-6-11(8)14-10/h1-2,5-6,14H,3-4H2

InChI Key

PAHAIWFYCZHWKN-UHFFFAOYSA-N

Canonical SMILES

C1CN=CC2=C1C3=C(N2)C=CC(=C3)Br

Origin of Product

United States

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